Cas no 1205548-00-0 (4'-Dimethylamino 7,8-Dihydroxyflavone)

4'-Dimethylamino 7,8-Dihydroxyflavone structure
1205548-00-0 structure
Nome del prodotto:4'-Dimethylamino 7,8-Dihydroxyflavone
Numero CAS:1205548-00-0
MF:C17H15NO4
MW:297.305304765701
CID:1060797
PubChem ID:44610701

4'-Dimethylamino 7,8-Dihydroxyflavone Proprietà chimiche e fisiche

Nomi e identificatori

    • 4'-Dimethylamino 7,8-Dihydroxyflavone
    • 4´-Dimethylamino 7,8-Dihydroxyflavone Hydrobromide
    • 4'-DMA-7,8-DHF*HBr
    • 2-(4-(dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide
    • Eutropoflavin
    • 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-1-benzopyran-4-one
    • DB-305921
    • 4'-dimethylamino-7,8-dihydroxyflavone
    • B2M862MR4W
    • DTXSID901045822
    • 2-[4-(Dimethylamino)phenyl]-7,8-dihydroxy-4H-1-benzopyran-4-one; 2-[4-(Dimethylamino)phenyl]-7,8-dihydroxy-4H-chromen-4-one; 4'-DMA-7,8-DHF;
    • 1205548-00-0
    • 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-7,8-dihydroxy-
    • 7,8-Dihydroxy-2-(4-(dimethylamino)phenyl)-4H-chromen-4-one
    • 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one
    • UNII-B2M862MR4W
    • 4H-1-Benzopyran-4-one, 2-(4-(dimethylamino)phenyl)-7,8-dihydroxy-
    • SCHEMBL1847832
    • 1205548-04-4
    • 4'-DiMethylaMino 7,8-Dihydroxyflavone HydrobroMide
    • 2-[4-(dimethylamino)phenyl]-7,8-dihydroxychromen-4-one
    • CHEMBL1800922
    • starbld0009787
    • 2-[4-(Dimethylamino)phenyl]-7,8-dihydroxy-4H-1-benzopyran-4-one
    • Inchi: InChI=1S/C17H15NO4/c1-18(2)11-5-3-10(4-6-11)15-9-14(20)12-7-8-13(19)16(21)17(12)22-15/h3-9,19,21H,1-2H3
    • Chiave InChI: YPAYCZOHGRSGJS-UHFFFAOYSA-N
    • Sorrisi: CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O

Proprietà calcolate

  • Massa esatta: 377.02600
  • Massa monoisotopica: 297.10010796g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 454
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 70Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • PSA: 73.91000
  • LogP: 3.89530
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd